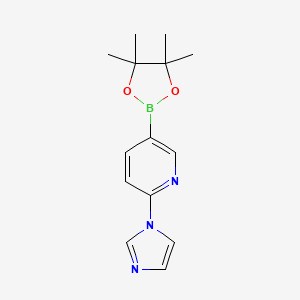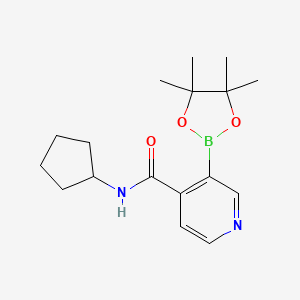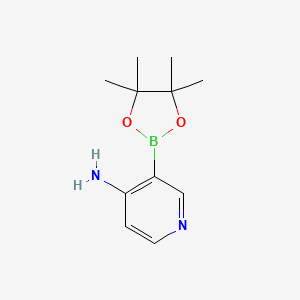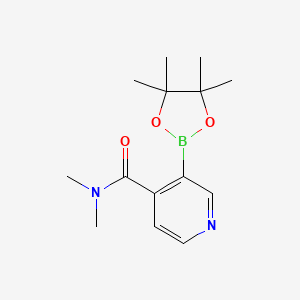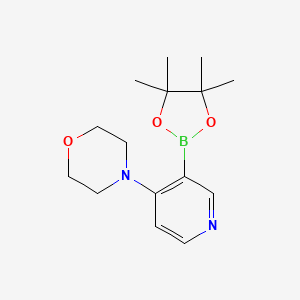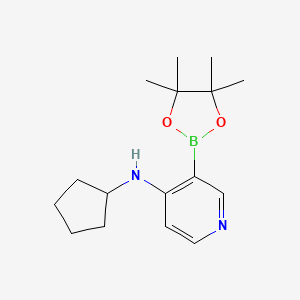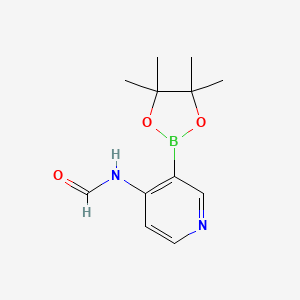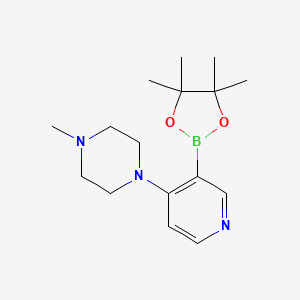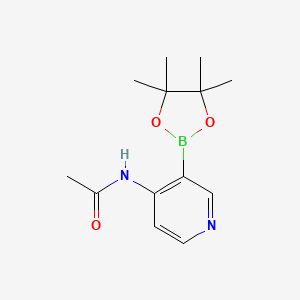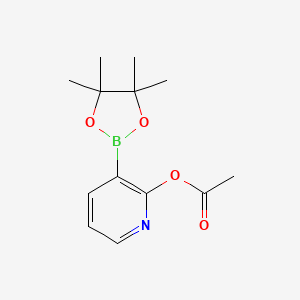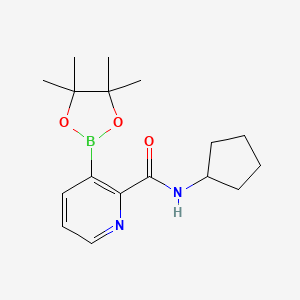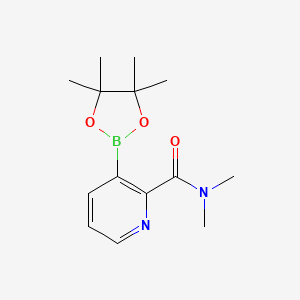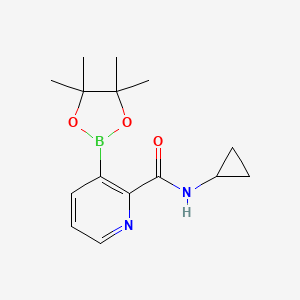
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CCPBP) is an organic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions and has been found to be useful in a variety of lab experiments.
Wirkmechanismus
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been found to be useful in a variety of lab experiments due to its ability to catalyze reactions. It is believed to act as a Lewis acid, which is a molecule that can donate an electron pair to a Lewis base. This allows it to facilitate the transfer of electrons between molecules, which can lead to the formation of new bonds and the synthesis of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are not well understood. It is believed that it may have some effects on enzymes and proteins, but further research is needed to determine the exact effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is also relatively expensive, and it is not always easy to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are still being explored. Future research could focus on its use in the synthesis of new materials, such as polymers and nanomaterials. In addition, further research could focus on its potential biochemical and physiological effects and its use as a catalyst in various reactions. Finally, further research could focus on ways to make the synthesis of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester more efficient and cost-effective.
Synthesemethoden
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 2-(cyclopropylcarbamoyl)pyridine-3-boronic acid (2-CCPB) through a pinacol esterification reaction. The reaction involves the use of pinacol, a diol, and a base, such as sodium hydroxide, to form the pinacol ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically completed in a few hours.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a reagent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It has also been used as a catalyst in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been used as a reagent in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-9-17-12(11)13(19)18-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNIWQSSHTTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

